Acynonapyr (CAS: 1332838-17-1) is a novel N-pyridyloxy azabicycle derivative and the defining member of the IRAC Group 33 acaricides. It functions as a highly selective modulator of small-conductance calcium-activated potassium channels (KCa2), representing a completely distinct mode of action from conventional agrochemicals [1]. For industrial and scientific buyers, Acynonapyr is primarily procured as a high-purity analytical reference standard for pesticide residue monitoring, as an active pharmaceutical ingredient (API) for advanced agrochemical formulations, or as a specialized pharmacological probe in invertebrate neurotoxicology . Its distinct structural features, including a C3-bridged azabicyclic core and an oxyamine linkage, confer high photostability and specific binding affinity that drive its utility in environments where traditional agents fail [1].
Generic substitution of Acynonapyr fails in both agricultural formulation and neuropharmacological research due to its exclusive target-site specificity. Attempting to substitute Acynonapyr with conventional acaricides like bifenazate or abamectin is ineffective in resistant populations, as those agents target mitochondrial electron transport or glutamate-gated chloride channels, which are highly susceptible to established genetic mutations (e.g., cytochrome b G132A) [1]. In laboratory settings, substituting Acynonapyr with standard mammalian KCa2 channel blockers, such as apamin, results in assay failure because mammalian probes exhibit weak or negligible binding affinity for invertebrate TurKCa2 channels [2]. Consequently, Acynonapyr cannot be interchanged with either broad-spectrum acaricides or generic potassium channel modulators without compromising efficacy or experimental validity.
In whole-cell patch-clamp recordings of HEK293 cells expressing the Tetranychus urticae calcium-activated potassium channel (TurKCa2), Acynonapyr acts as a potent blocker, whereas standard mammalian KCa2 modulators fail to elicit a strong response [1]. Acynonapyr inhibits TurKCa2 currents with a pEC50 of 6.78 ± 0.21 (165 nM). In direct contrast, the widely used mammalian KCa2 blocker apamin (at 1 µM) exhibits only weak inhibitory activity, and the mammalian activator NS309 (at 10 µM) fails to activate the channel entirely [1].
| Evidence Dimension | KCa2 channel inhibition (pEC50 / response) |
| Target Compound Data | Acynonapyr (pEC50 = 165 nM against TurKCa2) |
| Comparator Or Baseline | Apamin (weak inhibition at 1 µM) / NS309 (no activation at 10 µM) |
| Quantified Difference | Acynonapyr provides nanomolar inhibition of invertebrate KCa2, whereas standard mammalian probes are ineffective at micromolar concentrations. |
| Conditions | Whole-cell patch-clamp recordings in TurKCa2-expressing HEK293 cells. |
Procurement of Acynonapyr is mandatory for researchers requiring a reliable, high-affinity pharmacological probe for invertebrate KCa2 channels where mammalian-specific tools fail.
Acynonapyr demonstrates sustained efficacy against spider mite populations that have developed severe resistance to other modern acaricides, such as the IRAC Group 30 agent fluxametamide [1]. In bioassays against the highly resistant BK-1 chrysanthemum field strain, fluxametamide application resulted in only 12.0% mortality (Resistance Ratio = 32.6). In the same strain, Acynonapyr maintained a 74.7% mortality rate (Resistance Ratio = 6.9), while achieving 94.6%–100% mortality in less resistant populations[1].
| Evidence Dimension | Adult female mortality rate in resistant field strains |
| Target Compound Data | Acynonapyr (74.7% mortality in BK-1 strain) |
| Comparator Or Baseline | Fluxametamide (12.0% mortality in BK-1 strain) |
| Quantified Difference | Acynonapyr achieved a >60% higher absolute mortality rate in the multiple-resistant BK-1 population compared to a leading alternative. |
| Conditions | Recommended application concentrations on Tetranychus urticae female adults on leaf discs. |
Formulators and agricultural buyers must select Acynonapyr to ensure viable control in environments where target-site mutations have rendered Group 30 and conventional acaricides ineffective.
For environmental monitoring and Maximum Residue Limit (MRL) enforcement, the use of certified Acynonapyr reference standards is required over technical-grade material . Certified standards are validated via quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) to guarantee ≥98.0% purity . Utilizing crude or uncertified synthesis mixtures introduces matrix interferences and calibration errors during LC-MS/MS analysis, which can lead to regulatory non-compliance in food safety testing.
| Evidence Dimension | Assay purity and analytical reproducibility |
| Target Compound Data | Certified Acynonapyr Standard (≥98.0% purity via qNMR/HPLC) |
| Comparator Or Baseline | Technical-grade or crude synthesis mixtures (variable/uncertified purity) |
| Quantified Difference | Certified standards guarantee a minimum 98.0% purity threshold, eliminating the unquantified impurity profiles of crude alternatives. |
| Conditions | Pesticide residue analysis and LC-MS/MS instrument calibration. |
Analytical laboratories must procure certified, high-purity Acynonapyr standards to ensure accurate, legally defensible residue quantification for agricultural exports.
Driven by its nanomolar affinity (pEC50 = 165 nM) for TurKCa2 and lack of activity on mammalian channels, Acynonapyr is the optimal pharmacological probe for isolating and studying small-conductance calcium-activated potassium channels in arthropod models [1].
Because Acynonapyr circumvents the resistance mechanisms affecting fluxametamide and bifenazate, it serves as a critical active ingredient in formulating next-generation acaricides for Integrated Pest Management (IPM) programs, particularly in greenhouses with multiple-resistant mite populations [2].
Utilizing high-purity (≥98.0%) Acynonapyr reference standards is essential for analytical laboratories conducting LC-MS/MS testing to verify compliance with international Maximum Residue Limits (MRLs) in exported crops such as strawberries, tea, and ornamentals.
Environmental Hazard